N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Descripción
N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine-3-carboxamide core linked to a 1,2,4-triazole moiety substituted with a 4-methoxyphenethyl group and a pyrimidin-2-yl group. Its structure integrates aromatic (pyrimidine, 4-methoxyphenyl) and nitrogen-rich (triazole, piperidine) components, which are common in bioactive molecules targeting enzymes or receptors.
Propiedades
Fórmula molecular |
C21H25N7O2 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H25N7O2/c1-30-17-8-5-15(6-9-17)7-10-18-24-20(27-26-18)25-19(29)16-4-2-13-28(14-16)21-22-11-3-12-23-21/h3,5-6,8-9,11-12,16H,2,4,7,10,13-14H2,1H3,(H2,24,25,26,27,29) |
Clave InChI |
JINRPQNTAZOFKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{3-[2-(4-metoxifenil)etil]-1H-1,2,4-triazol-5-il}-1-(pirimidin-2-il)piperidina-3-carboxamida generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común implica los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra hidracina y un alquino o nitrilo adecuado.
Adición del grupo metoxifenil: El grupo 4-metoxifenil se puede introducir mediante una reacción de alquilación de Friedel-Crafts utilizando cloruro de 4-metoxibencilo y un catalizador adecuado.
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante una reacción de aminación reductiva que involucra un aldehído adecuado y amoníaco o una amina primaria.
Adición del anillo de pirimidina: El anillo de pirimidina se puede introducir mediante una reacción de sustitución nucleofílica utilizando un derivado de pirimidina adecuado y un grupo saliente.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento, la pureza y la rentabilidad. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para escalar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{3-[2-(4-metoxifenil)etil]-1H-1,2,4-triazol-5-il}-1-(pirimidin-2-il)piperidina-3-carboxamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para introducir grupos funcionales como hidroxilo o carbonilo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para convertir grupos carbonilo en alcoholes o aminas.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica o electrofílica, donde los grupos funcionales son reemplazados por otros grupos utilizando reactivos y condiciones adecuados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Compuestos halogenados, nucleófilos y electrófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilo o carbonilo, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-{3-[2-(4-metoxifenil)etil]-1H-1,2,4-triazol-5-il}-1-(pirimidin-2-il)piperidina-3-carboxamida tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como agente terapéutico debido a su estructura única y su actividad biológica potencial.
Farmacéuticos: Se explora como un compuesto principal para el desarrollo de nuevos fármacos dirigidos a diversas enfermedades.
Ciencia de los materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas.
Investigación biológica: Se utiliza en estudios para comprender sus interacciones con moléculas biológicas y sus efectos potenciales en los sistemas biológicos.
Mecanismo De Acción
El mecanismo de acción de N-{3-[2-(4-metoxifenil)etil]-1H-1,2,4-triazol-5-il}-1-(pirimidin-2-il)piperidina-3-carboxamida implica su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compound 12 (from )
- Structure : 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine
- Key Differences :
- Contains a fused pyrrolo-thiazolo-pyrimidine core instead of a piperidine ring.
- Substituted with a 4-chlorophenyl group and additional pyridine ring.
- Synthesis : Produced via reaction in DMF, indicating robustness under polar aprotic conditions .
Compound 13 (from )
- Structure: 5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-3(4H)-yl]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Key Differences: Features a pyrido-pyrimidine scaffold with an imino group. Retains the 4-methoxyphenyl substituent but introduces a 4-chlorophenyl moiety.
Compound 3e (from )
- Structure: N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide
- Key Differences :
- Contains a benzoimidazo-pyrimidine core with an acrylamide side chain.
- Substituted with a 4-methylpiperazine group, enhancing solubility relative to the target compound’s piperidine ring.
- Relevance : Demonstrates the versatility of pyrimidine derivatives in drug design .
Comparative Data Table
Research Implications and Limitations
- Structural Insights : The target compound’s triazole and pyrimidine groups may enhance binding to ATP pockets in kinases, analogous to Compound 3e’s acrylamide targeting cysteine residues .
- Synthetic Challenges : The 4-methoxyphenyl and pyrimidine groups in the target compound could pose steric hindrance during synthesis, necessitating optimized conditions like those used for Compound 12 (DMF, high temperature) .
- Data Gaps: No direct pharmacological or crystallographic data are available for the target compound. Further studies using tools like SHELX for structural analysis and in vitro assays are recommended.
Actividad Biológica
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring, which is known for its biological significance. The molecular formula is , and it has a molecular weight of 433.5 g/mol. The structure includes a piperidine moiety linked to a pyrimidine and a triazole ring, which contributes to its pharmacological profile.
Anticancer Activity
Research indicates that compounds with triazole structures exhibit considerable anticancer potential. For instance, derivatives similar to N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide have been shown to inhibit various cancer cell lines. A study demonstrated that triazole derivatives exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | HCT-116 | 6.2 |
| Triazole Derivative B | T47D | 27.3 |
Antimicrobial Activity
The compound also displays antimicrobial properties. Triazole derivatives have been reported to possess activity against various pathogens, including bacteria and fungi. Studies have indicated that these compounds can disrupt microbial cell membranes and inhibit essential metabolic processes .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide has demonstrated anti-inflammatory effects. The triazole ring's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Interference with DNA Synthesis : Some studies suggest that triazoles can disrupt DNA replication in cancer cells.
- Modulation of Signal Transduction Pathways : The compound may affect pathways related to cell survival and apoptosis.
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Case Study on Anticancer Activity : A series of synthesized triazole derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.
- Study on Antimicrobial Properties : In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What synthetic strategies are commonly employed to prepare N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide?
The synthesis typically involves multi-step protocols, starting with the construction of the 1,2,4-triazole core followed by piperidine ring functionalization. For example, analogous compounds (e.g., oxadiazole-containing FLAP inhibitors) use condensation reactions between heterocyclic intermediates and substituted phenyl groups, with purification via column chromatography or recrystallization . Key steps include protecting group strategies for the piperidine nitrogen and regioselective alkylation of the triazole moiety. Reaction optimization (e.g., solvent choice, catalyst) is critical to minimize byproducts .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
Analytical techniques such as HPLC (≥98% purity threshold), NMR (1H/13C for functional group confirmation), and high-resolution mass spectrometry (HRMS) are standard. For crystalline intermediates, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation . Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways .
Q. What in vitro assays are suitable for initial biological activity screening?
Target-specific assays (e.g., enzyme inhibition IC50 determination via fluorescence polarization or radiometric assays) are prioritized. For receptor antagonists, competitive binding assays with radiolabeled ligands (e.g., [125I]Substance P for NK-1 receptor studies) are used to measure affinity . Functional assays in cell lines (e.g., calcium flux for GPCRs) validate mechanistic activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
Systematic modifications to the triazole, piperidine, and pyrimidine moieties are guided by crystallographic data (e.g., receptor co-crystal structures) and computational docking. For example, fluorination of the methoxyphenyl group or introduction of polar substituents on the pyrimidine ring can enhance binding affinity and metabolic stability . Bioisosteric replacement (e.g., triazole → oxadiazole) may improve pharmacokinetic profiles while retaining target engagement .
Q. What experimental approaches resolve contradictions in potency data across different studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Cross-validation using orthogonal methods (e.g., SPR for binding kinetics vs. cellular IC50) and standardized protocols (e.g., CLIA-certified labs) is critical. Meta-analysis of published data with attention to buffer composition and endpoint measurements can identify confounding factors .
Q. How can X-ray crystallography and molecular dynamics (MD) simulations elucidate binding modes?
Co-crystallization with the target protein (e.g., CGRP receptor) at resolutions ≤2.0 Å reveals key interactions (e.g., hydrogen bonds with Glu169 or hydrophobic packing with Trp72). MD simulations (using AMBER or GROMACS) predict conformational stability and entropy-driven binding contributions. SHELX suite tools (SHELXD/E) are essential for phase determination in crystallography .
Q. What strategies mitigate off-target effects observed in preclinical models?
Off-target profiling using panels of related receptors/enzymes (e.g., CEREP’s SafetyScreen) identifies promiscuity hotspots. Selectivity can be enhanced by introducing steric hindrance (e.g., cyclopropyl groups) or reducing lipophilicity (clogP <3). Metabolite identification (via LC-MS/MS) helps eliminate toxicophores .
Q. How are pharmacokinetic (PK) parameters optimized for in vivo efficacy?
PK studies in rodents assess bioavailability, half-life, and tissue distribution. Structural tweaks such as zwitterionic motifs (e.g., carboxylate groups) improve aqueous solubility, while PEGylation extends circulation time. CYP450 inhibition assays (e.g., CYP3A4) guide dose adjustments to avoid drug-drug interactions .
Methodological Challenges
Q. What statistical models are recommended for dose-response analysis in animal studies?
Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves, with bootstrap resampling to estimate confidence intervals. For longitudinal data (e.g., time-dependent efficacy), mixed-effects models account for inter-subject variability. Tools like GraphPad Prism or R (drc package) are standard .
Q. How can flow chemistry improve the scalability of multi-step syntheses?
Continuous flow systems (e.g., microreactors) enhance reproducibility and safety for exothermic or air-sensitive reactions. For example, Swern oxidations or diazomethane generation benefit from precise temperature control and reduced intermediate handling. Design of Experiments (DoE) optimizes parameters like residence time and reagent stoichiometry .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
